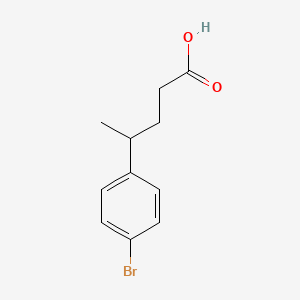
4-(4-Bromophenyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 4-(4-Bromophenyl)pentanoic acid has been widely studied. For instance, 4'-Bromobiphenyl-4-carboxylic acid was synthesized using 4-bromodiphenyl through a process involving acetylation and haloform reactions, achieving a total yield of up to 95% (Zhu Yan-lon, 2015). This method is noted for its low cost, simplicity, and convenient post-processing.
Molecular Structure Analysis
The structural analysis of compounds akin to this compound has been performed using various techniques like NMR, IR, and mass spectrometry, which help in confirming the molecular structure accurately. The conversion dependence of the structural units and the degree of branching of a hyperbranched polyester based on similar compounds was determined by NMR spectroscopy, showcasing the detailed molecular structure and its quantification (D. Schmaljohann, H. Komber, B. Voit, 1999).
Chemical Reactions and Properties
A study on the oxidation of substituted 4-oxo-4-arylbutanoic acids by bromate in an acid medium revealed quantitative yields of the corresponding benzoic acids, demonstrating the chemical reactivity of such compounds under catalysis by aquachlororuthenium(III) (P. S. Manjari, C. Reddy, 2011).
Physical Properties Analysis
The physical properties of similar compounds have been studied, including their crystalline structure, phase transitions, and thermal stability. Such analyses are crucial for understanding the behavior of this compound under different physical conditions.
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as their reactivity in forming novel heterocyclic compounds with expected antibacterial activities, have been a subject of research. These studies highlight the potential chemical versatility and applications of this compound in creating valuable chemical entities (M. El-hashash et al., 2015).
Applications De Recherche Scientifique
Therapeutic Effects and Chemical Chaperone Properties
Recent literature highlights the potential therapeutic effects of compounds related to 4-(4-Bromophenyl)pentanoic acid, such as 4-phenylbutyric acid (4-PBA), in various biological systems. 4-PBA, clinically used to treat urea cycle disorders, is also explored for its role as a low molecular weight chemical chaperone. Its capability to prevent misfolded protein aggregation and alleviate endoplasmic reticulum (ER) stress suggests potential applications in treating pathologies arising from protein misfolding. The unfolded protein response (UPR), activated by misfolded proteins in the ER, aims to restore cellular proteostasis. 4-PBA may attenuate the UPR's activation, offering therapeutic avenues for various diseases (Kolb et al., 2015).
Synthesis and Industrial Applications
The synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory, showcases the relevance of brominated compounds in pharmaceutical production. Despite challenges in synthesis due to high costs and toxic by-products, advancements in method development underscore the importance of brominated molecules in industrial applications (Qiu et al., 2009).
Environmental and Health Concerns
Research on environmental pollutants like 2,4-D herbicide highlights the broader context of brominated compounds' impact. While not directly related to this compound, studies on herbicide toxicity and environmental persistence draw attention to the need for monitoring and managing brominated substances' environmental footprint. The trend toward focusing on molecular biology and gene expression in future research on toxicology suggests a growing interest in understanding the molecular mechanisms underlying the environmental impact of such compounds (Zuanazzi et al., 2020).
Propriétés
IUPAC Name |
4-(4-bromophenyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(2-7-11(13)14)9-3-5-10(12)6-4-9/h3-6,8H,2,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJNBCAEPJOHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

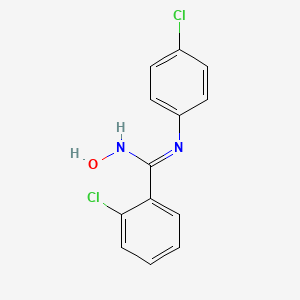
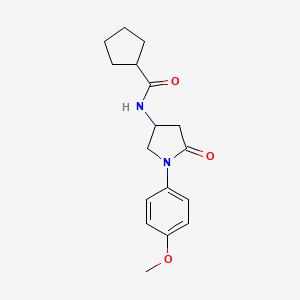
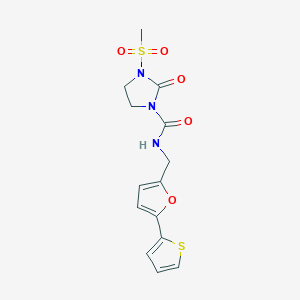
![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/no-structure.png)
![N-[4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2484318.png)
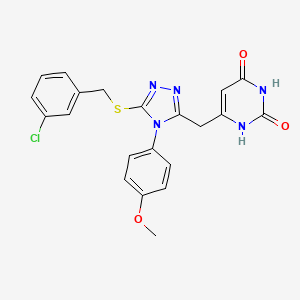
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2484323.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2484324.png)
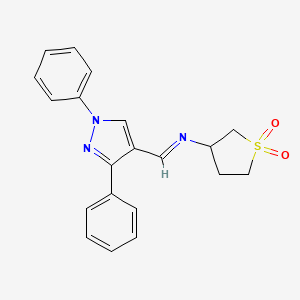
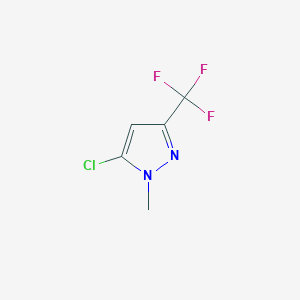
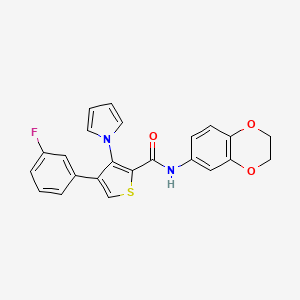
![2-(7-(methoxymethyl)-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2484331.png)
